molecular formula C18H14FNO4 B14967384 (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B14967384
M. Wt: 327.3 g/mol
InChI Key: BUZICLVSTLPSIY-ZROIWOOFSA-N
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Description

(4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a 1,3-oxazol-5(4H)-one core structure, substituted with a 3,4-dimethoxybenzylidene group at the 4-position and a 2-fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3,4-dimethoxybenzaldehyde+2-(2-fluorophenyl)-1,3-oxazol-5(4H)-oneBase, HeatThis compound\text{3,4-dimethoxybenzaldehyde} + \text{2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one} \xrightarrow{\text{Base, Heat}} \text{this compound} 3,4-dimethoxybenzaldehyde+2-(2-fluorophenyl)-1,3-oxazol-5(4H)-oneBase, Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • (4Z)-4-(3,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
  • (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of (4Z)-4-(3,4-dimethoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C18H14FNO4/c1-22-15-8-7-11(10-16(15)23-2)9-14-18(21)24-17(20-14)12-5-3-4-6-13(12)19/h3-10H,1-2H3/b14-9-

InChI Key

BUZICLVSTLPSIY-ZROIWOOFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OC

Origin of Product

United States

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